3-(2-Fluoro-4-nitrophenyl)thiazolidine
Overview
Description
“3-(2-Fluoro-4-nitrophenyl)thiazolidine” is a compound that belongs to the class of thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They are used in the synthesis of valuable organic combinations .Scientific Research Applications
Structural Analysis
- The study by Yu et al. (2010) discusses a compound structurally similar to 3-(2-Fluoro-4-nitrophenyl)thiazolidine, highlighting its planar thiazolidinone and thiadiazole rings. This study contributes to the understanding of the structural aspects of such compounds, which can be vital for further applications in various scientific fields (Yu et al., 2010).
Antimicrobial Activity
- Janakiramudu et al. (2017) synthesized derivatives of a precursor compound structurally related to this compound, demonstrating their potential as antimicrobial agents. This indicates the possible use of this compound derivatives in developing new antimicrobial drugs (Janakiramudu et al., 2017).
Anticancer Potential
- A study by Joseph et al. (2013) on thiadiazole substituted thiazolidin-4-ones, similar to this compound, showed significant in vitro anticancer activity. This suggests the potential use of such compounds in cancer research and treatment (Joseph et al., 2013).
Synthesis and Characterization
- The synthesis and characterization of compounds closely related to this compound, as discussed by Kundapur et al. (2012), offer insights into the chemical properties and potential applications in medicinal chemistry (Kundapur et al., 2012).
Molecular Docking Studies
- Bielenica et al. (2017) conducted molecular docking studies on compounds structurally related to this compound, providing valuable information on their interaction with biological targets, which is crucial for drug design and development (Bielenica et al., 2017).
Antibacterial and Antifungal Activities
- Research by Patil et al. (2011) on thiazolidin-4-one derivatives, which are structurally similar to this compound, revealed moderate antibacterial and antifungal activities. This suggests their potential use in treating bacterial and fungal infections (Patil et al., 2011).
Antimicrobial Evaluation
- Deep et al. (2014) evaluated the antimicrobial activity of 4-thiazolidinone derivatives, which are structurally analogous to this compound. This evaluation provides insights into the antimicrobial potential of these compounds (Deep et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(2-fluoro-4-nitrophenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2S/c10-8-5-7(12(13)14)1-2-9(8)11-3-4-15-6-11/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLIKOIMNYIWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296604 | |
Record name | 3-(2-Fluoro-4-nitrophenyl)thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168828-85-1 | |
Record name | 3-(2-Fluoro-4-nitrophenyl)thiazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168828-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Fluoro-4-nitrophenyl)thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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